
(5-(Trifluoromethyl)pyridin-3-yl)methanol
Vue d'ensemble
Description
“(5-(Trifluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 131747-59-6 . It has a molecular weight of 177.13 and its IUPAC name is [5-(trifluoromethyl)-3-pyridinyl]methanol .
Synthesis Analysis
Trifluoromethylpyridines, such as “(5-(Trifluoromethyl)pyridin-3-yl)methanol”, have been synthesized and applied as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied .Molecular Structure Analysis
The InChI code for “(5-(Trifluoromethyl)pyridin-3-yl)methanol” is 1S/C7H6F3NO/c8-7(9,10)6-1-5(4-12)2-11-3-6/h1-3,12H,4H2 .Applications De Recherche Scientifique
Corrosion Inhibition
One application of a related compound, (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol (PTM), includes its use as an effective corrosion inhibitor for mild steel in acidic mediums. PTM was found to offer superior inhibition efficiency compared to its analogs, likely due to its strong interaction with mild steel surfaces in aqueous systems, attributed to the pyridine segment (Ma, Qi, He, Tang, & Lu, 2017).
Catalysis in Organic Chemistry
Pyridines, including derivatives similar to (5-(Trifluoromethyl)pyridin-3-yl)methanol, are crucial in organic chemistry, especially in drug discovery. For instance, a catalytic method has been developed for the C-3/5 methylation of pyridines using methanol and formaldehyde, demonstrating the versatility of pyridine derivatives in facilitating key reactions (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).
Organometallic Chemistry
In organometallic chemistry, compounds similar to (5-(Trifluoromethyl)pyridin-3-yl)methanol have been utilized in synthesizing rhenium(I) complexes. These complexes exhibit unique electronic properties and are of interest due to their intense absorptions in the UV region, which are mainly metal-to-ligand charge transfer (MLCT) in nature (Anderson, Elliott, McAdam, Gordon, & Crowley, 2013).
Coordination Polymers and Complexes
Similar pyridine derivatives have been employed in the synthesis of coordination polymers and complexes. For example, reactions involving pyridine derivatives have led to the formation of novel two-dimensional complexes with unique structural and fluorescent properties (Li, Wu, Liu, & Zhang, 2008).
Catalytic Oligomerization of Ethylene
Another area of application includes the synthesis of nickel complexes with pyridine derivatives, demonstrating utility in catalytic oligomerization of ethylene, showing potential in polymer chemistry (Kermagoret & Braunstein, 2008).
Enantioselective Synthesis
Pyridine-based ligands are also utilized in enantioselective synthesis. For instance, a prolinol-derived ligand, which may have structural similarities to (5-(Trifluoromethyl)pyridin-3-yl)methanol, has been effectively used in the enantioselective addition of terminal alkynes to cyclic imines (Munck, Monleón, Vila, & Pedro, 2017).
Safety And Hazards
While specific safety and hazard information for “(5-(Trifluoromethyl)pyridin-3-yl)methanol” was not found, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
[5-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-1-5(4-12)2-11-3-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFXWWUSUDCTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563705 | |
| Record name | [5-(Trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)pyridin-3-yl)methanol | |
CAS RN |
131747-59-6 | |
| Record name | [5-(Trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


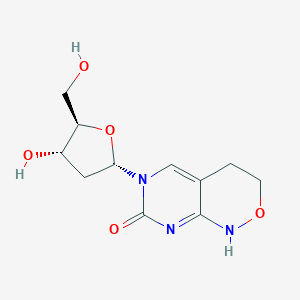
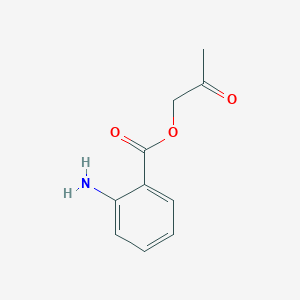
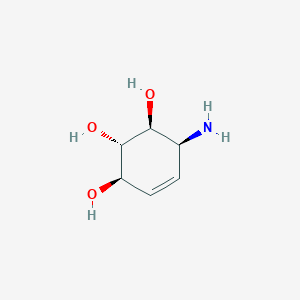

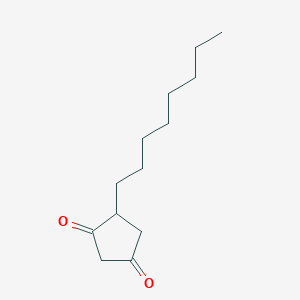
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
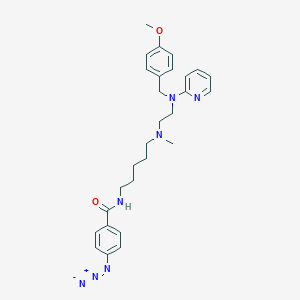
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

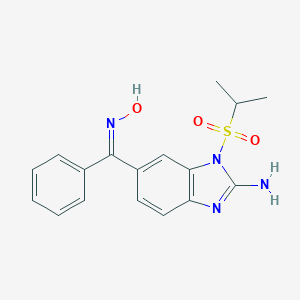
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)
